molecular formula C6H12N2O2 B15203904 Ethanediimidic acid, diethyl ester CAS No. 13534-15-1

Ethanediimidic acid, diethyl ester

Katalognummer: B15203904
CAS-Nummer: 13534-15-1
Molekulargewicht: 144.17 g/mol
InChI-Schlüssel: ASBYNUPWDRZDBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethanediimidic acid, diethyl ester can be synthesized through esterification reactions. One common method involves the reaction of ethanediimidic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Ethanediimidic acid, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Ethanediimidic acid, diethyl ester has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of ethanediimidic acid, diethyl ester involves its ability to act as an electrophile in chemical reactions. The ester group can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific reactivity and applications in modifying biomolecules and synthesizing pharmaceutical intermediates. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial settings .

Eigenschaften

CAS-Nummer

13534-15-1

Molekularformel

C6H12N2O2

Molekulargewicht

144.17 g/mol

IUPAC-Name

diethyl ethanediimidate

InChI

InChI=1S/C6H12N2O2/c1-3-9-5(7)6(8)10-4-2/h7-8H,3-4H2,1-2H3

InChI-Schlüssel

ASBYNUPWDRZDBR-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=N)C(=N)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.